

WYC-209: A Synthetic Retinoid for Targeted Cancer Therapy

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Compound of Interest

Compound Name: WYC-209

Cat. No.: B15542033

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A Technical Guide for Researchers and Drug Development Professionals

Introduction: **WYC-209** is a novel synthetic retinoid that has demonstrated significant potential in cancer research as a potent anti-cancer agent.[1][2][3] This document provides a comprehensive overview of **WYC-209**, focusing on its mechanism of action, efficacy data from preclinical studies, and relevant experimental methodologies. It is intended to serve as a technical resource for scientists and professionals involved in oncology drug discovery and development.

Core Mechanism of Action

WYC-209 functions as a retinoic acid receptor (RAR) agonist.[4] Unlike its natural counterpart, all-trans retinoic acid (ATRA), **WYC-209** was developed to have a more favorable toxicity profile while retaining potent anti-cancer properties.[1] Its primary mechanism involves the induction of apoptosis (programmed cell death) in cancer cells, particularly in tumor-repopulating cells (TRCs), which are a subpopulation of cancer cells believed to be responsible for tumor initiation, metastasis, and relapse.[2]

The pro-apoptotic effect of **WYC-209** is primarily mediated through the caspase 3 pathway.[2] Furthermore, research suggests that **WYC-209** can regulate the Sox2 gene, which is crucial for cellular self-renewal in TRCs.[1] By inhibiting the proliferation of these cancer stem-like cells, **WYC-209** shows promise in preventing tumor growth and metastasis.[1][2] Studies in gastric

cancer have also revealed that **WYC-209** can down-regulate WNT4 expression by promoting the binding of RAR α to the WNT4 promoter, thereby inhibiting epithelial-mesenchymal transition (EMT) and tumor progression.[5]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies on **WYC-209**.

Table 1: In Vitro Efficacy of **WYC-209**

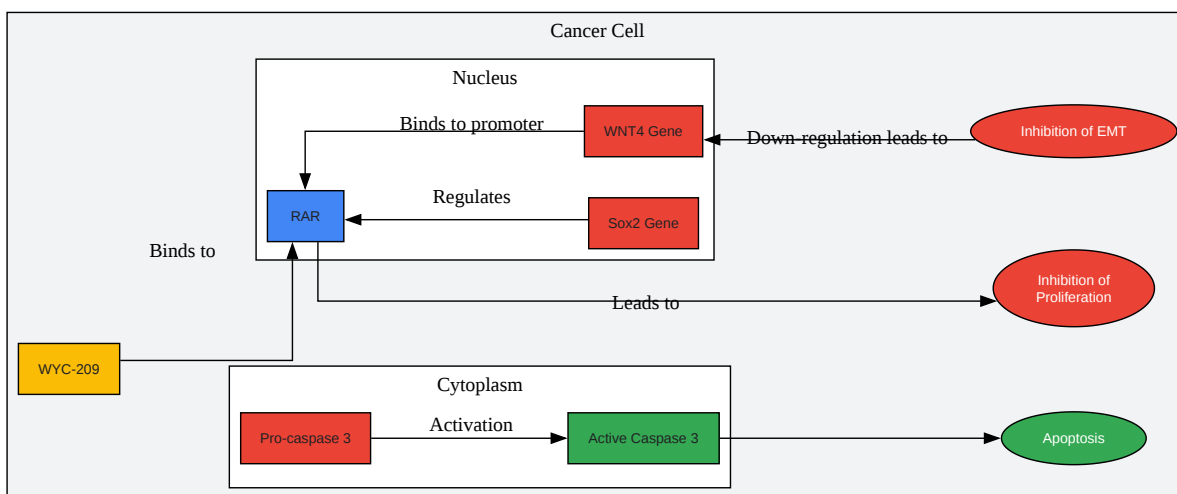
Cell Line/Model	Assay	Endpoint	Result	Reference
Malignant Murine Melanoma TRCs	Apoptosis Induction	IC50	0.19 μ M	[2][4]
Human Tumor Cell TRCs	Growth Inhibition	Concentration	10 μ M (over 24 hours)	[4]
B16-F1 TRCs	MTT Assay	IC50	Not explicitly stated, but effective at 10 μ M	[6]
Ovarian Carcinoma (A2780) TRCs	Growth Inhibition	Dose-dependent inhibition	Effective	[2]
Lung Adenocarcinoma (A549) TRCs	Growth Inhibition	Dose-dependent inhibition	Effective	[2]
Breast Cancer (MCF-7) TRCs	Growth Inhibition	Dose-dependent inhibition	Effective	[2]
Melanoma (MDA-MB-435s) TRCs	Growth Inhibition	Dose-dependent inhibition	Effective	[2]
Malignant Melanoma (A375) TRCs	Growth Inhibition	Dose-dependent inhibition	Effective	[2]

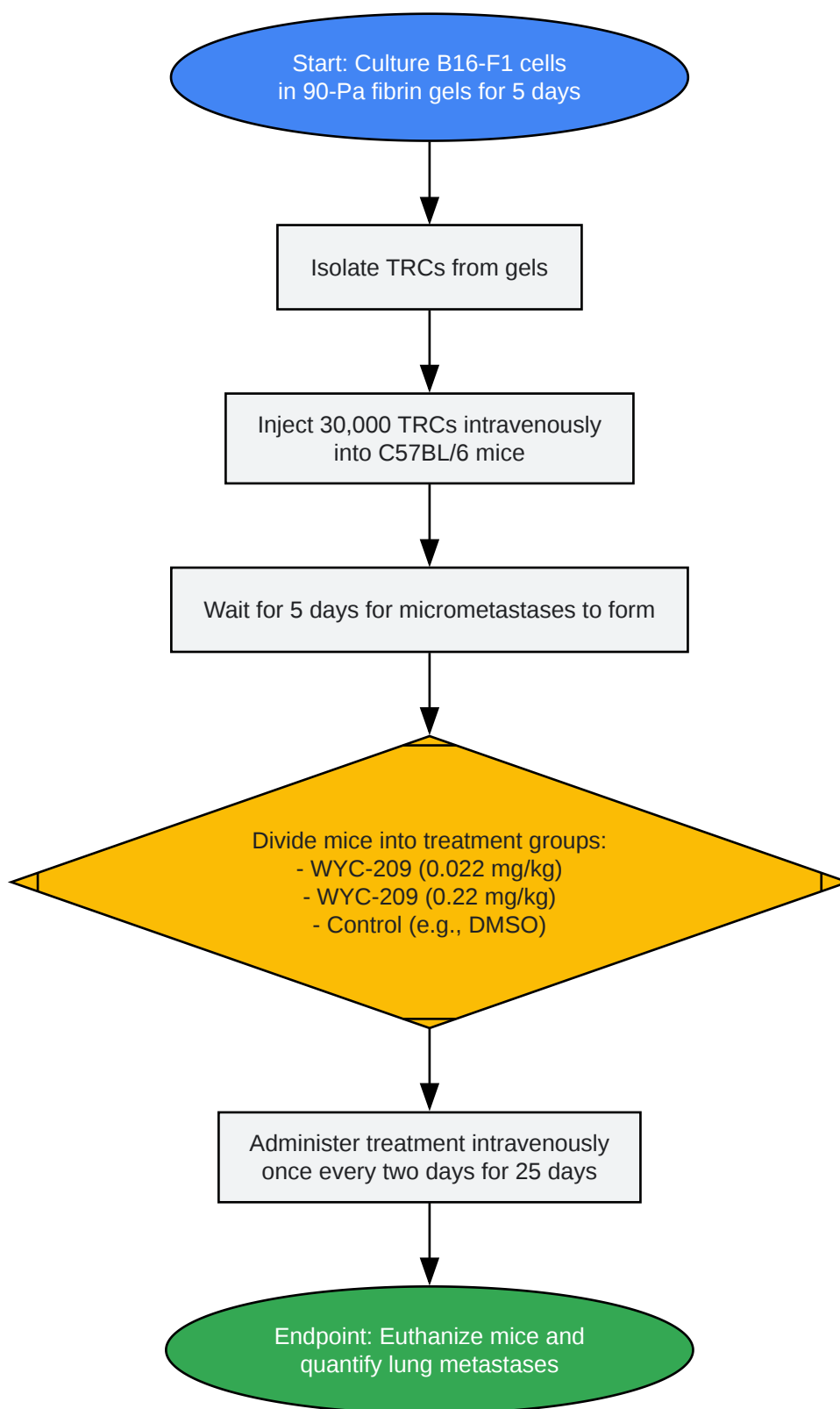
Table 2: In Vivo Efficacy of **WYC-209** in a Murine Lung Metastasis Model

Animal Model	Treatment	Dosing Regimen	Outcome	Reference
C57BL/6 mice with B16-F1 TRC lung metastases	WYC-209 (0.022 mg/kg)	i.v., once every two days for 25 days	4 out of 8 mice formed lung metastases	[4]
C57BL/6 mice with B16-F1 TRC lung metastases	WYC-209 (0.22 mg/kg)	i.v., once every two days for 25 days	1 out of 8 mice formed lung metastases (87.5% elimination)	[1][4]
C57BL/6 mice with B16-F1 TRC lung metastases	WYC-209A (enantiomer) (0.022 mg/kg)	i.v., once every two days for 25 days	3 out of 8 mice formed lung metastases	[7]
C57BL/6 mice with B16-F1 TRC lung metastases	WYC-209A (enantiomer) (0.22 mg/kg)	i.v., once every two days for 25 days	1 out of 8 mice formed lung metastases	[7]
C57BL/6 mice with B16-F1 TRC lung metastases	WYC-209B (enantiomer) (0.022 mg/kg)	i.v., once every two days for 25 days	3 out of 8 mice formed lung metastases	[7]
C57BL/6 mice with B16-F1 TRC lung metastases	WYC-209B (enantiomer) (0.22 mg/kg)	i.v., once every two days for 25 days	1 out of 8 mice formed lung metastases	[7]
C57BL/6 mice with B16-F1 TRC lung metastases	DMSO (Control)	i.v., once every two days for 25 days	8 out of 8 mice formed lung metastases	[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of **WYC-209** in Cancer Cells





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